Inosinic Acid Sodium Salt-d4, commonly known as Disodium 5'-Inosinate, is a sodium salt derivative of inosinic acid, which plays a significant role in metabolism as a ribonucleotide of hypoxanthine. It is primarily recognized for its applications in the food industry as a flavor enhancer, particularly in enhancing umami taste. This compound is classified under nucleotides and is crucial in the biosynthesis of purine nucleotides.
Disodium 5'-Inosinate is typically derived from meat sources, such as chicken byproducts and other animal tissues, which contain high levels of ribonucleotides. It can also be synthesized through enzymatic processes from adenosine monophosphate by deamination reactions.
The synthesis of Disodium 5'-Inosinate can occur through various methods:
The enzymatic hydrolysis involves:
Disodium 5'-Inosinate has a complex structure consisting of:
Disodium 5'-Inosinate participates in various biochemical reactions:
The conversion reactions involve:
Inosinic Acid Sodium Salt-d4 functions primarily as a flavor enhancer by:
Studies indicate that the presence of Disodium 5'-Inosinate can significantly enhance the sensory properties of food products when used in conjunction with monosodium glutamate.
Disodium 5'-Inosinate contains approximately 7.5 molecules of water of crystallization per molecule, which plays a role in its physical properties and stability during storage.
Disodium 5'-Inosinate is widely used in the food industry for:
This compound's multifaceted applications highlight its importance not only in culinary practices but also in nutritional science and food technology.
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